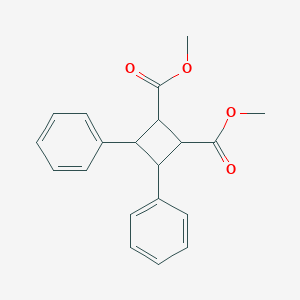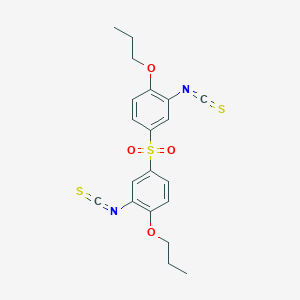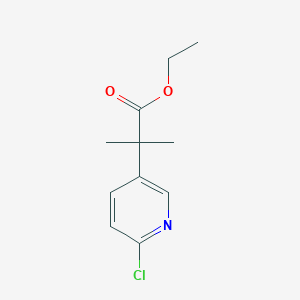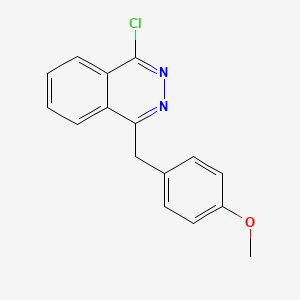
1-(4-Methoxybenzyl)-4-chlorophthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(4-methoxybenzyl)phthalazine is a heterocyclic compound that belongs to the phthalazine family. Phthalazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of a chlorine atom and a methoxybenzyl group attached to the phthalazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-(4-methoxybenzyl)phthalazine can be synthesized through a multi-step process. One common method involves the reaction of 4-(4-methoxybenzyl)phthalazin-1(2H)-one with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5). The reaction mixture is refluxed for several hours and then poured into an ice-water mixture with vigorous stirring to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(4-methoxybenzyl)phthalazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted phthalazines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the phthalazine core.
Coupling Products: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
1-Chloro-4-(4-methoxybenzyl)phthalazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including inhibitors of specific enzymes and receptors.
Biological Studies: The compound is studied for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-chloro-4-(4-methoxybenzyl)phthalazine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(4-methylphenyl)phthalazine: Similar structure but with a methyl group instead of a methoxy group.
4-(4-Methoxybenzyl)phthalazin-1(2H)-one: A precursor in the synthesis of 1-chloro-4-(4-methoxybenzyl)phthalazine.
Uniqueness
1-Chloro-4-(4-methoxybenzyl)phthalazine is unique due to the presence of both a chlorine atom and a methoxybenzyl group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H13ClN2O |
|---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
1-chloro-4-[(4-methoxyphenyl)methyl]phthalazine |
InChI |
InChI=1S/C16H13ClN2O/c1-20-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16(17)19-18-15/h2-9H,10H2,1H3 |
InChI Key |
DQIMGVZYKGQXRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


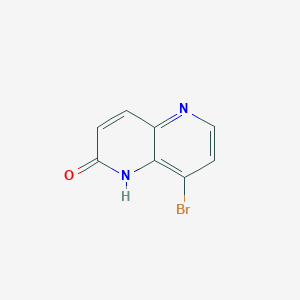

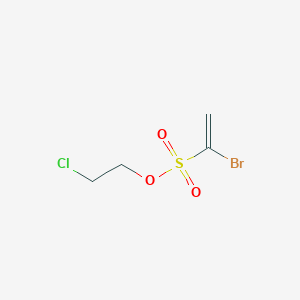
![Ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13994266.png)
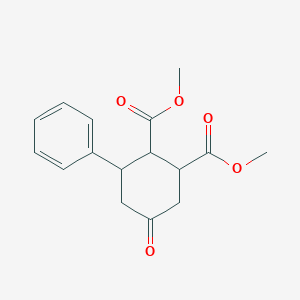
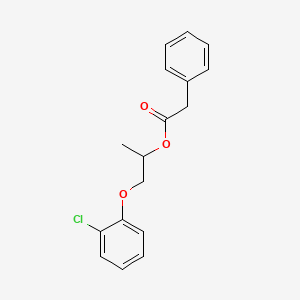
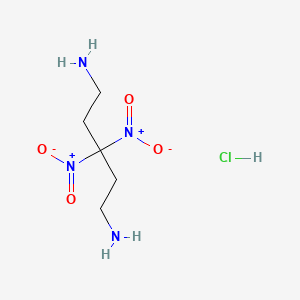
![1,1'-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane](/img/structure/B13994278.png)
